molecular formula C21H23ClN4O3S B10983799 N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B10983799
M. Wt: 447.0 g/mol
InChI Key: GSEAUGWXPCHLEM-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound that features a benzimidazole moiety, a chlorinated benzamide, and a dioxido-thiazinane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the propyl chain: The benzimidazole is then alkylated using a suitable propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Introduction of the chlorinated benzamide: The chlorinated benzamide can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by reduction of the nitro group to an amine and subsequent acylation.

    Formation of the dioxido-thiazinane ring: This involves the cyclization of a suitable precursor, such as a sulfonamide, under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The chlorinated benzamide can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the benzamide can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the chlorinated benzamide and dioxido-thiazinane ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chlorobenzamide: Lacks the dioxido-thiazinane ring.

    N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the chlorine atom on the benzamide.

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the presence of both the chlorinated benzamide and the dioxido-thiazinane ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide

InChI

InChI=1S/C21H23ClN4O3S/c22-16-10-9-15(14-19(16)26-12-3-4-13-30(26,28)29)21(27)23-11-5-8-20-24-17-6-1-2-7-18(17)25-20/h1-2,6-7,9-10,14H,3-5,8,11-13H2,(H,23,27)(H,24,25)

InChI Key

GSEAUGWXPCHLEM-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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